1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H40NO8P |

|---|---|

Molecular Weight |

475.6 g/mol |

IUPAC Name |

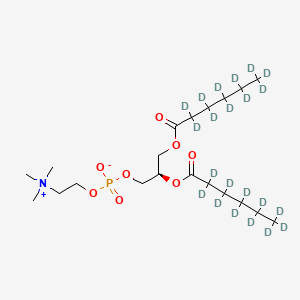

[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,6-undecadeuteriohexanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C20H40NO8P/c1-6-8-10-12-19(22)26-16-18(29-20(23)13-11-9-7-2)17-28-30(24,25)27-15-14-21(3,4)5/h18H,6-17H2,1-5H3/t18-/m1/s1/i1D3,2D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2 |

InChI Key |

DVZARZBAWHITHR-BGBVYDDGSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |

Canonical SMILES |

CCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine

For Researchers, Scientists, and Drug Development Professionals

Core Concepts

1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine is a deuterated synthetic phospholipid. It is a derivative of 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC), where 22 hydrogen atoms in the two hexanoyl chains have been replaced with deuterium. This isotopic labeling makes it a valuable tool in advanced analytical and biomedical research, particularly in the field of lipidomics and drug delivery systems.

The non-deuterated form, DHPC, is a short-chain phospholipid known for its ability to form micelles and other self-assembled structures in aqueous solutions. It is often used in the study of membrane proteins and as a component of bicelles (bilayered micelles). The deuterated version, this compound, leverages these properties while providing a distinct mass signature, making it an ideal internal standard for mass spectrometry-based analyses.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₁₈D₂₂NO₈P | [1] |

| Molecular Weight | 475.38 g/mol | [1] |

| CAS Number | 328946-18-5 | [1] |

| Physical Form | Neat (as a solid or oil) | [1] |

| Storage Temperature | -20°C | [1] |

Applications in Research and Drug Development

The primary applications of this compound stem from its nature as a stable isotope-labeled lipid.

-

Internal Standard in Mass Spectrometry (Lipidomics): Due to its chemical similarity to endogenous phospholipids and its distinct mass, it is an excellent internal standard for the quantification of other phospholipids in complex biological samples. The use of a deuterated standard helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise measurements.

-

Pharmacokinetic and Metabolic Studies: In drug development, deuterated compounds are used to trace the absorption, distribution, metabolism, and excretion (ADME) of lipid-based drug delivery systems. By incorporating this compound into a liposomal formulation, researchers can track its fate in vivo.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuteration simplifies proton NMR spectra, allowing for easier detection of signals from other molecules of interest, such as membrane proteins reconstituted in deuterated lipid environments. This is particularly useful in structural biology research.

-

Neutron Scattering: In studies of lipid bilayers and membrane structures, deuterated lipids provide contrast variation, enabling detailed structural analysis of membranes and associated proteins.

Experimental Protocols

Use as an Internal Standard in a Lipidomics Workflow

This protocol outlines the general steps for using this compound as an internal standard for the quantification of phospholipids in a biological sample (e.g., plasma) by LC-MS/MS.

Materials:

-

This compound

-

Chloroform

-

Methanol

-

Water (LC-MS grade)

-

Biological sample (e.g., plasma)

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system

Procedure:

-

Preparation of Internal Standard Stock Solution:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform:methanol 2:1, v/v) at a concentration of 1 mg/mL.

-

Store the stock solution at -20°C.

-

-

Sample Preparation (Modified Bligh and Dyer Extraction):

-

To 100 µL of the biological sample, add a known amount of the internal standard stock solution (e.g., 10 µL of a 10 µg/mL working solution). The exact amount should be optimized based on the expected concentration of the analytes of interest.

-

Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture and vortex thoroughly.

-

Add 125 µL of chloroform and vortex.

-

Add 125 µL of water and vortex.

-

Centrifuge the sample at 1000 x g for 5 minutes to induce phase separation.

-

Carefully collect the lower organic phase, which contains the lipids.

-

Dry the extracted lipids under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of isopropanol:acetonitrile:water 2:1:1, v/v/v).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Chromatography: Use a C18 reverse-phase column suitable for lipid analysis. The mobile phases typically consist of a mixture of water, acetonitrile, and isopropanol with additives like ammonium formate or formic acid to improve ionization. A gradient elution is used to separate the different lipid classes.

-

Mass Spectrometry: Operate the mass spectrometer in a positive ion mode for phosphocholine-containing lipids. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the analyte(s) of interest and the deuterated internal standard.

-

Example Transition for a non-deuterated PC: The precursor ion will be the [M+H]⁺ of the specific PC, and a common product ion is m/z 184.07 (the phosphocholine headgroup).

-

Transition for this compound: The precursor ion will be its [M+H]⁺ (m/z 476.4), and the product ion will also be m/z 184.07.

-

-

-

Data Analysis:

-

Quantify the endogenous phospholipids by comparing the peak area of their specific MRM transition to the peak area of the MRM transition of the this compound internal standard.

-

Create a calibration curve using known concentrations of the non-deuterated standard spiked with a constant amount of the deuterated internal standard to determine the absolute concentration of the analytes.

-

Visualizations

Workflow for Lipidomics Analysis

The following diagram illustrates the general workflow for a lipidomics experiment utilizing this compound as an internal standard.

Role in Drug Delivery Vehicle Tracking

This diagram illustrates the conceptual use of this compound in tracking a lipid-based drug delivery vehicle.

References

An In-depth Technical Guide to the Core Chemical and Physical Properties of DHPC-d22

This technical guide provides a comprehensive overview of 1,2-dihexanoyl-sn-glycero-3-phosphocholine-d22 (DHPC-d22), a deuterated synthetic phospholipid crucial for advancements in lipidomics, membrane biophysics, and drug development. Designed for researchers, scientists, and professionals in these fields, this document details the core chemical and physical properties of DHPC-d22, outlines key experimental methodologies, and presents a visual representation of a common experimental workflow.

Core Chemical and Physical Properties

DHPC-d22 is the deuterated analog of 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC), a short-chain saturated phosphatidylcholine. The deuteration of the acyl chains makes it a valuable tool in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

| Property | Value | Source |

| Chemical Name | 1,2-dihexanoyl-d22-sn-glycero-3-phosphocholine | [1] |

| Synonyms | 06:0 PC-d22, this compound | [1] |

| Molecular Formula | C₂₀H₁₈D₂₂NO₈P | [1] |

| Molecular Weight | 475.64 g/mol | [1] |

| Exact Mass | 475.387 u | [1] |

| Appearance | White solid/powder | |

| Storage Temperature | -20°C | |

| Purity | ≥99% (TLC) | |

| Calculated XLogP3 | 2.6 (for non-deuterated DHPC) |

Experimental Protocols

Preparation of Bicelles for NMR Spectroscopy

DHPC and its deuterated analog are instrumental in forming bicelles, which are disc-shaped structures that serve as membrane mimetics for studying membrane proteins by solution NMR.

Materials:

-

1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)

-

DHPC-d22

-

Buffer: 10 mM phosphate buffer (pH 6.6), 0.15 mM sodium azide, 93% H₂O, 7% D₂O

Procedure:

-

Lipid Mixture Preparation: Prepare a stock solution of DMPC and DHPC-d22 at a desired molar ratio (q), typically ranging from 2.8 to 3.5. A common total lipid concentration for the stock solution is 15% w/v (150 mg/mL).

-

Hydration: Add the buffer to the lyophilized lipid mixture. The hydration time depends on the q-ratio:

-

q = 2.8 - 3.0: 2-3 hours at room temperature.

-

q = 3.25 - 3.5: Up to 24 hours at room temperature.

-

-

Accelerated Hydration (Optional): To expedite the process, the mixture can be heated to 40°C for 10 minutes, cycled back to 18°C twice, and then briefly vortexed. This can achieve hydration within one hour.

-

Protein Incorporation: For studies involving membrane proteins, the protein solution is typically added to the pre-formed bicelle solution. A common ratio is two volumes of protein solution to one volume of the bicelle solution.

Use as an Internal Standard in Lipidomics via Mass Spectrometry

DHPC-d22 serves as an excellent internal standard for the quantification of phospholipids in complex biological samples due to its chemical similarity to endogenous lipids and its distinct mass shift from deuteration.

Materials:

-

Biological sample (e.g., plasma, cell lysate)

-

DHPC-d22 stock solution of known concentration

-

Extraction solvents (e.g., chloroform, methanol)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Sample Preparation: Thaw the biological sample on ice.

-

Internal Standard Spiking: Add a precise amount of the DHPC-d22 stock solution to the biological sample before lipid extraction. The amount added should be within the linear dynamic range of the instrument and ideally close to the expected concentration of the analytes of interest.

-

Lipid Extraction: Perform a lipid extraction using a standard protocol, such as the Folch or Bligh-Dyer method. This typically involves the addition of a biphasic solvent system (e.g., chloroform:methanol:water) to separate the lipids from other cellular components.

-

Sample Analysis by LC-MS: Reconstitute the dried lipid extract in a suitable solvent and inject it into the LC-MS system.

-

Quantification: The peak area of the endogenous lipid species is normalized to the peak area of the DHPC-d22 internal standard. This ratio is then used to determine the absolute or relative abundance of the target lipids by comparing it to a standard curve.

Mandatory Visualization

The following diagram illustrates a typical workflow for a lipidomics experiment utilizing DHPC-d22 as an internal standard.

References

In-Depth Technical Guide: 1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of 1,2-dihexanoyl-d22-sn-glycero-3-phosphocholine, a deuterated short-chain phospholipid. It is intended to serve as a resource for researchers utilizing this lipid in experimental settings, particularly in mass spectrometry-based applications.

Core Compound Data

This compound is the deuterated form of 1,2-dihexanoyl-sn-glycero-3-phosphocholine. The deuterium labeling on the two hexanoyl chains makes it a valuable internal standard for quantitative lipidomics. The non-deuterated form is a surfactant used in the generation of micelles and liposomes.[1]

Below is a summary of the key quantitative data for both the deuterated and non-deuterated forms of this lipid.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 1,2-Dihexanoyl-sn-glycero-3-phosphocholine | C20H40NO8P | 453.51[1][2] |

| This compound | Not explicitly stated | 475.64[3] |

Experimental Protocols

While specific experimental protocols are highly dependent on the research question and instrumentation, a general methodology for the use of this compound as an internal standard in a lipidomics workflow is provided below.

Objective: To quantify the levels of short-chain phosphatidylcholines in a biological sample using liquid chromatography-mass spectrometry (LC-MS) with a deuterated internal standard.

Materials:

-

Biological sample (e.g., plasma, cell lysate)

-

This compound (internal standard)

-

Chloroform

-

Methanol

-

Water (LC-MS grade)

-

Liquid chromatography system coupled to a mass spectrometer

Procedure:

-

Sample Preparation:

-

Thaw the biological sample on ice.

-

To a known volume or mass of the sample, add a precise amount of this compound solution of a known concentration. The amount of internal standard added should be comparable to the expected concentration of the endogenous analytes.

-

-

Lipid Extraction (Bligh-Dyer Method):

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

-

Vortex thoroughly to ensure mixing and precipitation of proteins.

-

Add chloroform and water to achieve a final ratio of 2:1:0.8 (v/v/v) of chloroform:methanol:water.

-

Vortex again and centrifuge to separate the phases.

-

The lower organic phase, containing the lipids, is carefully collected.

-

-

Solvent Evaporation and Reconstitution:

-

The collected organic phase is dried under a stream of nitrogen gas.

-

The dried lipid extract is reconstituted in a suitable solvent for LC-MS analysis, such as a mixture of methanol and isopropanol.

-

-

LC-MS Analysis:

-

Inject the reconstituted sample into the LC-MS system.

-

Separate the lipids using a suitable chromatography column (e.g., a C18 column).

-

Detect the analytes using the mass spectrometer in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. The mass-to-charge ratios (m/z) for the endogenous lipid and the deuterated internal standard will be monitored.

-

-

Data Analysis:

-

Integrate the peak areas for both the endogenous lipid and the this compound internal standard.

-

Calculate the ratio of the peak area of the endogenous lipid to the peak area of the internal standard.

-

Quantify the concentration of the endogenous lipid by comparing this ratio to a standard curve generated with known concentrations of the non-deuterated standard.

-

Visualizations

The following diagrams illustrate a conceptual workflow and a logical relationship relevant to the use of this compound.

Caption: Workflow for quantitative lipidomics using a deuterated internal standard.

References

The Synthesis of Deuterated Dihexanoyl Phosphocholine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated dihexanoyl phosphocholine (d-DHPC), a critical tool in contemporary biophysical studies of membrane proteins and drug delivery systems. The strategic incorporation of deuterium into the hexanoyl chains of DHPC allows for advanced structural and dynamic characterization of lipid-protein interactions and membrane mimetics using techniques such as neutron scattering and nuclear magnetic resonance (NMR) spectroscopy. This document outlines the synthetic approaches, detailed experimental protocols, purification and characterization methods, and key applications of d-DHPC.

Introduction to Deuterated Dihexanoyl Phosphocholine

1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC) is a short-chain phospholipid widely used for the solubilization of membrane proteins, forming micelles that mimic a lipid bilayer environment. The deuterated analogue, where hydrogen atoms on the acyl chains are replaced with deuterium (d-DHPC), offers significant advantages in various analytical techniques. The increased mass and different nuclear spin properties of deuterium provide a powerful contrast method in neutron scattering experiments and reduce the complexity of ¹H-NMR spectra, enabling a clearer view of the protein within the lipid micelle.

Synthetic Strategies for Deuterated Phospholipids

The synthesis of deuterated phospholipids can be broadly categorized into three main approaches:

-

Chemical Synthesis: This approach offers high control over the final product's structure and deuteration pattern. It typically involves the esterification of a glycerophosphocholine backbone with deuterated fatty acids or their activated derivatives.

-

Biosynthesis: This method utilizes microorganisms grown in deuterated media to produce deuterated lipids naturally. While it can yield highly deuterated products, controlling the specific lipid species and deuteration pattern can be challenging.

-

Chemoenzymatic Synthesis: This hybrid approach combines the specificity of enzymatic reactions with the efficiency of chemical synthesis. For instance, enzymes can be used for regioselective acylation or deacylation, allowing for the precise placement of deuterated acyl chains.

This guide will focus on a representative chemical synthesis approach for producing 1,2-dihexanoyl-d22-sn-glycero-3-phosphocholine, which involves the esterification of sn-glycero-3-phosphocholine with deuterated hexanoic anhydride.

Experimental Protocol: Chemical Synthesis of d-DHPC

This section details a representative protocol for the synthesis of d-DHPC. It is based on established methods for phospholipid synthesis and should be adapted and optimized for specific laboratory conditions.

3.1. Materials and Reagents

-

sn-Glycero-3-phosphocholine (GPC)

-

Deuterated hexanoic acid (d11-hexanoic acid)

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous chloroform

-

Anhydrous pyridine

-

Methanol

-

Diethyl ether

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel 60)

3.2. Synthesis of Deuterated Hexanoic Anhydride

-

In a round-bottom flask, dissolve d11-hexanoic acid (2 equivalents) in anhydrous chloroform.

-

Add DCC (1 equivalent) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Evaporate the solvent under reduced pressure to obtain deuterated hexanoic anhydride. Use this directly in the next step.

3.3. Esterification of sn-Glycero-3-phosphocholine

-

Suspend sn-glycero-3-phosphocholine (1 equivalent) in anhydrous pyridine in a round-bottom flask.

-

Add the freshly prepared deuterated hexanoic anhydride (2.5 equivalents) to the suspension.

-

Add DMAP (0.2 equivalents) as a catalyst.

-

Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 40-50°C for 48-72 hours.

-

Monitor the progress of the reaction by TLC using a mobile phase of chloroform:methanol:water (65:25:4, v/v/v).

3.4. Purification of d-DHPC

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the pyridine by evaporation under high vacuum.

-

Dissolve the residue in a small amount of chloroform.

-

Purify the crude product by silica gel column chromatography.

-

Equilibrate the column with chloroform.

-

Elute with a gradient of methanol in chloroform (e.g., 0% to 50% methanol).

-

Collect fractions and analyze by TLC.

-

-

Combine the fractions containing the pure d-DHPC and evaporate the solvent under reduced pressure.

-

The final product can be further purified by precipitation from a chloroform/diethyl ether mixture.

3.5. Characterization

-

¹H-NMR and ³¹P-NMR: To confirm the structure of the phosphocholine headgroup and the absence of proton signals from the acyl chains.

-

²H-NMR: To confirm the presence and location of deuterium on the acyl chains.

-

Mass Spectrometry (e.g., ESI-MS): To determine the molecular weight and confirm the level of deuteration.

Quantitative Data

| Parameter | Value | Reference |

| Overall Yield | 23% (over three steps) | [1] |

| Chemical Purity | >96% | [1] |

| Isotopic Purity | >98% Deuterium incorporation | [2] |

Visualization of Experimental Workflows and Interactions

5.1. Workflow for Membrane Protein Solubilization using d-DHPC

The following diagram illustrates a typical workflow for the solubilization of a membrane protein using d-DHPC for structural studies.

Caption: Workflow for membrane protein solubilization.

5.2. d-DHPC Micelle with an Embedded Membrane Protein

This diagram illustrates the interaction of d-DHPC molecules with an integral membrane protein, forming a mixed micelle.

References

An In-depth Technical Guide to the Stability and Storage of DHPC-d22

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 1,2-dihexanoyl-sn-glycero-3-phosphocholine-d22 (DHPC-d22). Given the limited public data on the deuterated form specifically, this document draws upon established knowledge of its non-deuterated counterpart, 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC), and the general principles of phospholipid chemistry. DHPC is a synthetic, saturated, short-chain phospholipid widely used in the generation of micelles, liposomes, and other artificial membrane systems.[1][2]

Core Stability Profile and Recommended Storage

The stability of DHPC-d22 is primarily influenced by temperature and its physical form (solid vs. solution). As a saturated phospholipid, it is significantly more resistant to oxidation than its unsaturated counterparts. The primary degradation pathway of concern is hydrolysis of the ester linkages.

Recommended Storage Conditions

Proper storage is critical to ensure the long-term integrity and performance of DHPC-d22. The following conditions are recommended based on supplier data for DHPC and general guidelines for saturated phospholipids.

| Parameter | Condition | Expected Stability | Source |

| Temperature (Solid Form) | -20°C | ≥ 4 years | [1] |

| Temperature (Organic Solution) | -20°C | 1 month | [3] |

| -80°C | 6 months | ||

| Atmosphere (Solid & Solution) | Inert Gas (Argon or Nitrogen) | Recommended to minimize oxidation | |

| Container (Solid Form) | Tightly sealed glass vial | Recommended | |

| Container (Organic Solution) | Glass vial with Teflon-lined cap | Critical . Avoid plastic containers. |

Handling Guidelines for Solid DHPC-d22:

-

Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation, which can accelerate hydrolysis.

-

Saturated lipids like DHPC are generally stable as powders.

Handling Guidelines for DHPC-d22 in Organic Solvents:

-

Always use glass, stainless steel, or Teflon for transferring solutions. Plastic pipette tips can leach impurities into the organic solvent.

-

Aliquoting the solution into smaller, single-use volumes is a good practice to avoid repeated freeze-thaw cycles and contamination of the main stock.

Chemical Degradation Pathways

The chemical integrity of DHPC-d22 can be compromised primarily through hydrolysis and, to a much lesser extent, oxidation.

Hydrolysis

Hydrolysis is the most significant degradation pathway for DHPC. It involves the cleavage of the ester bonds at the sn-1 and sn-2 positions of the glycerol backbone, a reaction catalyzed by acidic or basic conditions and accelerated by increased temperature. This process results in the formation of lyso-phosphatidylcholine (lyso-PC) and free hexanoic acid.

The degradation follows pseudo first-order kinetics, with a minimum hydrolysis rate observed at approximately pH 6.5.

Oxidation

Phospholipids with unsaturated fatty acid chains are highly susceptible to oxidation at the double bonds. However, DHPC-d22 contains saturated hexanoic acid chains, which lack double bonds. Therefore, it is considered stable against peroxidation. Significant oxidation would only occur under extreme conditions that are not typical for laboratory or pharmaceutical settings.

Experimental Protocols for Stability Assessment

A comprehensive stability study for DHPC-d22 would involve subjecting the material to various environmental conditions and monitoring its chemical purity over time.

General Stability Testing Workflow

The following diagram outlines a typical workflow for assessing the stability of a phospholipid like DHPC-d22.

Method for Detecting Hydrolysis Products

High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the degradation of DHPC and the appearance of its hydrolysis products.

-

Principle: Reversed-phase HPLC can be used to separate DHPC from its more polar degradation product, lyso-PC.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., with formic acid or ammonium formate) and an organic solvent like methanol or acetonitrile is typically used.

-

Detection: Since phospholipids lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS) is required for detection and quantification.

-

Procedure:

-

Prepare a standard curve of the DHPC-d22 reference standard.

-

At each time point, dissolve or dilute the stability sample to a known concentration.

-

Inject the sample into the HPLC system.

-

Integrate the peak areas for DHPC-d22 and any new peaks corresponding to degradation products (e.g., lyso-PC).

-

Quantify the amount of remaining DHPC-d22 and the formation of degradants by comparing peak areas to the standard curve.

-

Method for Detecting Oxidation (If required for unsaturated lipids)

While not a primary concern for DHPC-d22, the following UV/VIS spectroscopy method is standard for assessing oxidation in phospholipids.

-

Principle: The oxidation of unsaturated fatty acids produces conjugated dienes, which absorb light at approximately 234 nm.

-

Procedure:

-

Dissolve the phospholipid sample in a suitable solvent (e.g., ethanol/water 9:1).

-

Use a pure, saturated phospholipid like Dipalmitoylphosphatidylcholine (DPPC) as a negative control to acquire a background spectrum.

-

Measure the absorbance of the test sample at 234 nm.

-

An increase in absorbance at this wavelength over time indicates the formation of conjugated dienes and thus, oxidation.

-

References

A Technical Guide to 1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine is a deuterated, short-chain synthetic phospholipid that serves as a critical tool in biophysical and structural biology research. Its primary application lies in the study of membrane proteins and lipid-protein interactions, where it is frequently used as an internal standard in mass spectrometry or as a component of membrane mimetics, such as micelles and bicelles, for nuclear magnetic resonance (NMR) spectroscopy. The deuteration of the acyl chains provides a unique isotopic signature, rendering it invaluable for techniques that differentiate between isotopic labels. This guide provides an in-depth overview of its properties, experimental applications, and its role in modulating the biophysical environment of membrane proteins.

Physicochemical and Quantitative Data

The key physicochemical properties and typical experimental parameters for this compound are summarized in the tables below for easy reference.

| Identifier | Value |

| CAS Number | 328946-18-5 |

| Molecular Formula | C₂₀H₁₈D₂₂NO₈P |

| Molecular Weight | ~475.64 g/mol |

| Property | Value | Notes |

| Physical Form | Solid (White to off-white) | |

| Storage Temperature | -20°C | Protect from light |

| Solubility | DMSO: 100 mg/mL (210.24 mM) | May require ultrasonication |

| Purity | ≥99% |

| Typical Experimental Parameters (NMR Sample Preparation) | Value | Reference |

| Protein Concentration | 2 mM | [1] |

| DHPC Concentration | 200-300 mM | [1][2] |

| Buffer | 20 mM Phosphate | [1][2] |

| pH | 6.5 - 6.8 | |

| Additives | 100 mM NaCl, 0.05% NaN₃ |

Experimental Protocols

The primary application of this compound is in the preparation of membrane-mimetic environments for the structural and functional characterization of membrane proteins using techniques like NMR spectroscopy. The deuterated form is particularly useful in studies where the lipid component needs to be "invisible" in ¹H-NMR while the non-deuterated protein is observed, or for providing contrast in neutron scattering experiments.

Below is a detailed, representative protocol for the reconstitution of a membrane protein into phosphocholine micelles, adapted from methodologies used for its non-deuterated analog, 1,2-Dihexanoyl-sn-glycero-3-phosphocholine (DHPC).

Protocol: Reconstitution of a Membrane Protein into Micelles for NMR Spectroscopy

Objective: To solubilize and stabilize a membrane protein within DHPC micelles for structural analysis by solution NMR.

Materials:

-

This compound (d22-DHPC)

-

Purified membrane protein of interest

-

Phosphate buffer (e.g., 20 mM Sodium Phosphate)

-

Sodium chloride (NaCl)

-

Sodium azide (NaN₃)

-

Deionized water

-

pH meter

-

Ultrasonic bath or homogenizer

-

Dialysis tubing or centrifugal concentrators

Procedure:

-

Buffer Preparation: Prepare a buffer solution containing 20 mM phosphate at the desired pH (typically 6.5-6.8), 100 mM NaCl, and 0.05% NaN₃.

-

d22-DHPC Stock Solution: Prepare a concentrated stock solution of d22-DHPC in the prepared buffer. The final concentration in the NMR sample will typically be in the range of 200-300 mM. Warming and vortexing may be necessary to fully dissolve the lipid.

-

Protein Preparation: The purified membrane protein, which may be in a denatured state or in a different detergent, should be concentrated to the desired stock concentration.

-

Reconstitution:

-

Slowly add the d22-DHPC stock solution to the concentrated protein solution to initiate the formation of mixed micelles. The final protein concentration for NMR is typically around 2 mM.

-

The mixture should be gently agitated at a controlled temperature (often 4°C) for several hours to allow for the exchange of the protein from its initial environment into the d22-DHPC micelles.

-

-

Purification and Concentration:

-

Remove any precipitated protein or lipid by centrifugation.

-

If necessary, remove the previous detergent by dialysis against the buffer containing a low concentration of d22-DHPC.

-

Concentrate the sample to the final desired volume for NMR analysis using a centrifugal concentrator with an appropriate molecular weight cutoff.

-

-

Quality Control:

-

Confirm the monodispersity and size of the protein-micelle complexes using techniques such as dynamic light scattering (DLS).

-

Verify the structural integrity of the protein using circular dichroism (CD) spectroscopy or by acquiring an initial 2D ¹H-¹⁵N HSQC or TROSY-HSQC NMR spectrum.

-

Role in Modulating the Membrane Environment and Signaling

While this compound is not a direct signaling molecule, the lipid environment it helps to create plays a crucial role in the function of membrane proteins, many of which are involved in signaling pathways. The physical properties of the membrane, such as thickness, curvature, and lateral pressure, can influence the conformational state and activity of embedded proteins like G protein-coupled receptors (GPCRs) and ion channels.

Short-chain phospholipids like DHPC are instrumental in forming membrane mimetics that, while not a perfect replica of a native cell membrane, allow for the study of these proteins in a controlled lipidic environment. By altering the composition of the micelles or bicelles (e.g., by mixing with longer-chain lipids), researchers can systematically investigate how changes in the lipid environment affect protein structure and function, providing insights into lipid-mediated signaling regulation.

Visualizations

The following diagrams illustrate the experimental workflow for preparing a membrane protein in micelles for NMR analysis and the conceptual influence of the lipid environment on membrane protein signaling.

Caption: Experimental workflow for membrane protein reconstitution in d22-DHPC micelles.

Caption: Influence of the lipid environment on membrane protein signaling.

References

In-Depth Technical Guide to the Core Structure of DHPC-d22 Micelles

This guide provides a comprehensive technical overview of the structural characteristics of 1,2-dihexanoyl-sn-glycero-3-phosphocholine-d22 (DHPC-d22) micelles, intended for researchers, scientists, and professionals in drug development. It details quantitative data, experimental methodologies, and analytical workflows crucial for understanding and utilizing these membrane mimetics.

Core Structural Properties of DHPC-d22 Micelles

1,2-Dihexanoyl-sn-glycero-3-phosphocholine (DHPC) is a short-chain phospholipid that self-assembles into micelles in aqueous environments. The deuterated variant, DHPC-d22, in which the 22 hydrogens of the hexanoyl chains are substituted with deuterium, is a powerful tool in structural biology, particularly for Small-Angle Neutron Scattering (SANS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This isotopic labeling provides enhanced contrast for neutron scattering and simplifies proton NMR spectra.

Quantitative Structural Data

The structural parameters of DHPC micelles have been investigated using various biophysical methods. While specific experimental data for the deuterated form (DHPC-d22) are not as abundant as for its non-deuterated counterpart, the structural properties are largely considered to be analogous. The following table summarizes key quantitative data for DHPC and the closely related dodecylphosphocholine (DPC) micelles, which serve as a reliable proxy.

| Parameter | Value | Measurement Method | Reference |

| Critical Micelle Concentration (CMC) | 1.0 - 16.5 mM | Multiple Techniques | [1][2] |

| Aggregation Number (Nagg) | 56 ± 5 | Inferred from DPC data | [1] |

| Radius of Gyration (Rg) | 16.0 ± 1.0 Å | Coarse-grained MD simulations (DPC) | [3] |

| Micelle Shape | Spherical / Slightly Ellipsoidal | SAXS / MD Simulations (DPC) | [4] |

Experimental Protocols for Characterization

The elucidation of DHPC-d22 micelle structure is typically achieved through a combination of scattering and spectroscopic techniques. This section outlines detailed protocols for the primary experimental methods.

Small-Angle Neutron Scattering (SANS)

SANS is a premier technique for determining the size, shape, and aggregation number of micelles in solution. The deuteration of DHPC-d22 is particularly advantageous for SANS as it allows for contrast variation experiments.

Methodology:

-

Sample Preparation:

-

A stock solution of DHPC-d22 is prepared in deuterium oxide (D₂O) at a concentration significantly above its CMC (e.g., 50 mM).

-

A dilution series is created from the stock solution using D₂O to achieve a range of concentrations for analysis (e.g., 5, 10, 20, 30, 40 mM).

-

Samples are then transferred into quartz banjo cells appropriate for SANS measurements.

-

-

Instrument Configuration:

-

The SANS instrument is configured with a detector distance that covers a q-range suitable for micellar dimensions (typically 0.01 to 0.5 Å⁻¹).

-

A specific neutron wavelength is selected (e.g., 6 Å).

-

The sample is maintained at a constant temperature (e.g., 25°C) within a temperature-controlled sample chamber.

-

-

Data Collection:

-

Scattering measurements are taken for the empty sample cell, the D₂O solvent (for background subtraction), and a standard scatterer (e.g., porous silica) for calibration purposes.

-

Scattering data for each DHPC-d22 concentration are collected for a duration sufficient to obtain a high signal-to-noise ratio.

-

-

Data Analysis:

-

The scattering contributions from the empty cell and the solvent are subtracted from the raw sample scattering data.

-

The corrected data is then normalized to an absolute scale using the measurement from the standard scatterer.

-

The resulting scattering curve is fitted to a suitable structural model, such as a core-shell sphere or a triaxial ellipsoid, using specialized software like SasView. This analysis yields key structural parameters including the core radius, shell thickness, and aggregation number.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers high-resolution insights into the local environment, dynamics, and intermolecular interactions of DHPC-d22 molecules within the micellar assembly.

Methodology:

-

Sample Preparation:

-

Lyophilized DHPC-d22 is dissolved in a D₂O-based buffer (e.g., 20 mM phosphate buffer, pD 7.0) to a concentration well above the CMC (e.g., 50 mM).

-

For studies involving interactions with other molecules, such as peptides or proteins, the molecule of interest is typically introduced into the pre-formed micelle solution.

-

The final solution is transferred into a high-precision NMR tube.

-

-

Instrument Configuration:

-

A high-field NMR spectrometer (e.g., 600 MHz or greater), preferably equipped with a cryoprobe for enhanced sensitivity, is used.

-

The NMR probe is tuned and matched to the frequencies of the nuclei being observed (e.g., ¹H, ²H, ³¹P).

-

The sample temperature is set and allowed to equilibrate before measurements begin.

-

-

Data Collection:

-

A one-dimensional (1D) ¹H NMR spectrum is acquired to confirm micelle formation (characterized by broader spectral lines compared to the monomeric state) and assess overall sample quality.

-

Two-dimensional (2D) NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are performed to identify through-space proximities between different segments of the DHPC-d22 molecules.

-

Pulsed-field gradient (PFG) NMR experiments are conducted to measure the self-diffusion coefficient of the micelles, which is directly related to their hydrodynamic radius.

-

-

Data Analysis:

-

The acquired NMR data are processed, which includes Fourier transformation, phasing, and baseline correction, using appropriate software.

-

Chemical shifts and NOE cross-peaks are analyzed to deduce the packing arrangement and conformational properties of the DHPC-d22 molecules within the micelle.

-

The hydrodynamic radius is calculated from the measured diffusion coefficient using the Stokes-Einstein equation.

-

Dynamic Light Scattering (DLS)

DLS is a rapid, non-invasive method for determining the hydrodynamic radius and size distribution of particles in solution, making it well-suited for routine characterization of micellar systems.

Methodology:

-

Sample Preparation:

-

DHPC-d22 solutions are prepared in a suitable buffer at several concentrations above the CMC.

-

To remove dust and larger aggregates that can interfere with the measurement, the solutions are filtered through a fine-pore filter (e.g., 0.22 µm) directly into a clean DLS cuvette.

-

-

Instrument Configuration:

-

The DLS instrument is set up with a laser light source and a detector positioned at a specific angle (e.g., 90° or 173° for backscatter detection).

-

The measurement temperature is set, and the sample is allowed to thermally equilibrate.

-

The viscosity and refractive index of the solvent at the measurement temperature are entered into the instrument software.

-

-

Data Collection:

-

Multiple measurements are performed on each sample to ensure the reproducibility of the results.

-

The instrument's software records the autocorrelation function of the fluctuations in the scattered light intensity over time.

-

-

Data Analysis:

-

The autocorrelation function is analyzed using algorithms such as the cumulants method to yield the average hydrodynamic diameter (Z-average) and the polydispersity index (PDI), which is a measure of the width of the size distribution.

-

A distribution analysis can also be applied to visualize the size distribution of the micelle population.

-

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental and analytical procedures described above.

Caption: SANS experimental workflow for DHPC-d22 micelle characterization.

Caption: NMR experimental workflow for DHPC-d22 micelle characterization.

Caption: DLS experimental workflow for DHPC-d22 micelle characterization.

References

The Role of Deuteration in Phosphocholine Lipids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, has emerged as a powerful tool in the study and application of phosphocholine lipids. This strategic isotopic substitution offers unique advantages in biophysical characterization, enhances stability against oxidative degradation, and provides novel avenues for therapeutic intervention. This technical guide provides a comprehensive overview of the role of deuteration in phosphocholine lipids, with a focus on its impact on lipid properties, its application in research, and its growing importance in drug development. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to serve as a valuable resource for professionals in the field.

Impact of Deuteration on the Physicochemical Properties of Phosphocholine Lipids

The substitution of hydrogen with deuterium introduces subtle yet significant changes to the physicochemical properties of phosphocholine lipids. These alterations stem from the increased mass and shorter, stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. These atomic-level differences manifest in macroscopic changes to the behavior of lipid bilayers.

Data Presentation: Quantitative Effects of Deuteration

The following tables summarize the key quantitative effects of deuteration on the properties of phosphocholine lipid bilayers, compiled from various studies.

Table 1: Effect of Acyl Chain Deuteration on the Gel-to-Liquid Crystalline Phase Transition Temperature (Tm) of Saturated Phosphatidylcholines. [1][2][3][4][5]

| Lipid | Protiated Tm (°C) | Deuterated Tm (°C) | ΔTm (°C) | Experimental Method |

| DMPC (14:0) | 23.9 | ~19.6 | -4.3 | DSC |

| DPPC (16:0) | 41.3 | ~37.0 | -4.3 | DSC |

| DSPC (18:0) | 54.9 | ~50.6 | -4.3 | DSC |

Note: Tm values can vary slightly depending on experimental conditions such as hydration and buffer composition.

Table 2: Effect of Deuteration on the Structural Parameters of Phosphocholine Lipid Bilayers.

| Lipid | Deuteration Location | Lamellar Repeat Spacing (d-spacing) | Bilayer Thickness (dB) | Area per Lipid (AL) | Experimental Method |

| DOPC | Acyl Chains | Decrease | Decrease | Increase | SANS/SAXS |

| DOPC | Headgroup | Increase | Increase | Decrease | SANS/SAXS |

| DPPC | Acyl Chains | Decrease | Decrease | Increase | Neutron Diffraction |

Protection Against Lipid Peroxidation and Oxidative Stress

One of the most significant applications of deuteration in phosphocholine lipids lies in the stabilization of polyunsaturated fatty acids (PUFAs) against oxidative damage. The bis-allylic hydrogens in PUFAs are particularly susceptible to abstraction by reactive oxygen species (ROS), initiating a chain reaction of lipid peroxidation that can lead to cellular damage and is implicated in numerous diseases.

Replacing these vulnerable hydrogens with deuterium strengthens the C-D bond, significantly slowing down the rate of hydrogen abstraction due to the kinetic isotope effect. This "deuterium clamp" effectively inhibits the initiation and propagation of lipid peroxidation.

Signaling Pathway: Ferroptosis Inhibition by Deuterated PUFAs

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Deuterated polyunsaturated fatty acids (D-PUFAs), when incorporated into phosphocholine lipids, can effectively suppress ferroptosis by preventing the accumulation of lipid peroxides.

Experimental Protocols

This section provides detailed methodologies for key experiments involving deuterated phosphocholine lipids.

Synthesis of Deuterated Phosphocholine Lipids

The synthesis of deuterated phosphocholine lipids can be achieved through chemical synthesis or biosynthetic methods.

Protocol 3.1.1: Chemical Synthesis of Acyl Chain-Deuterated Phosphocholine (General Scheme)

-

Deuteration of Fatty Acid Precursors:

-

Start with a commercially available fatty acid (e.g., palmitic acid).

-

Perform H/D exchange using D₂O as the deuterium source and a metal catalyst (e.g., Pt/C or Pd/C) under hydrothermal conditions.

-

Repeat the H/D exchange reaction multiple times to achieve high deuterium incorporation (>98%).

-

Verify the deuteration level using mass spectrometry and NMR spectroscopy.

-

-

Activation of Deuterated Fatty Acid:

-

Convert the deuterated fatty acid to its corresponding acyl chloride or anhydride using reagents like oxalyl chloride or dicyclohexylcarbodiimide (DCC).

-

-

Esterification to Glycerophosphocholine Backbone:

-

React the activated deuterated fatty acid with a commercially available lysophosphatidylcholine or glycerophosphocholine (GPC) in the presence of a coupling agent (e.g., DMAP).

-

The reaction is typically carried out in an aprotic solvent like dichloromethane or chloroform.

-

-

Purification:

-

Purify the final deuterated phosphocholine lipid using column chromatography on silica gel.

-

Elute with a gradient of chloroform and methanol.

-

Monitor the purification process by thin-layer chromatography (TLC).

-

-

Characterization:

-

Confirm the structure and purity of the final product using ¹H NMR, ³¹P NMR, and mass spectrometry.

-

Protocol 3.1.2: Biosynthetic Production of Deuterated Phospholipids

-

Organism Selection:

-

Choose a suitable microorganism capable of producing phospholipids, such as the yeast Pichia pastoris or the bacterium Escherichia coli. Genetically modified strains may be used to enhance the yield of specific phospholipids.

-

-

Culture in Deuterated Medium:

-

Grow the selected microorganism in a minimal medium where H₂O is replaced with D₂O.

-

Use a deuterated carbon source (e.g., d-glucose) to achieve high levels of deuterium incorporation.

-

-

Lipid Extraction:

-

Harvest the cells by centrifugation.

-

Extract the total lipids using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water (or D₂O).

-

-

Phospholipid Separation and Purification:

-

Separate the different phospholipid classes (e.g., PC, PE, PG) from the total lipid extract using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of each phospholipid class.

-

-

Characterization:

-

Determine the extent and location of deuteration using mass spectrometry (e.g., MALDI-TOF or LC-MS) and NMR spectroscopy.

-

Preparation of Liposomes with Deuterated Phosphocholine Lipids

Protocol 3.2.1: Thin-Film Hydration Method

-

Lipid Film Formation:

-

Dissolve the deuterated phosphocholine lipid (and any other lipids in the desired molar ratio) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add an aqueous buffer (e.g., phosphate-buffered saline) to the flask containing the lipid film. The temperature of the buffer should be above the Tm of the lipid with the highest transition temperature.

-

Agitate the flask by vortexing or gentle shaking to hydrate the lipid film and form multilamellar vesicles (MLVs).

-

-

Size Reduction (Optional):

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes with a specific pore size.

-

-

Characterization:

-

Determine the size distribution and zeta potential of the prepared liposomes using dynamic light scattering (DLS).

-

The encapsulation efficiency of any entrapped drug can be determined by separating the free drug from the liposomes (e.g., by size exclusion chromatography) and quantifying the drug in both fractions.

-

Analysis of Lipid Peroxidation

Protocol 3.3.1: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Malondialdehyde (MDA)

-

Sample Preparation:

-

Prepare liposome suspensions or cell lysates containing the phosphocholine lipids to be tested.

-

-

Reaction with Thiobarbituric Acid (TBA):

-

To 100 µL of the sample, add 200 µL of ice-cold 10% trichloroacetic acid (TCA) to precipitate proteins.

-

Centrifuge at 3000 rpm for 20 minutes.

-

To 200 µL of the supernatant, add 200 µL of 0.67% thiobarbituric acid (TBA).

-

Incubate the mixture at 95°C for 60 minutes in a water bath.

-

-

Measurement:

-

Cool the samples to room temperature.

-

Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.

-

-

Quantification:

-

Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA (e.g., 1,1,3,3-tetramethoxypropane).

-

The results are typically expressed as nmol of MDA per mg of lipid or protein.

-

Applications in Research and Drug Development

Deuterated phosphocholine lipids are invaluable tools in various research and development areas.

Structural Biology and Biophysics

-

Neutron Scattering: The significant difference in the neutron scattering length of hydrogen and deuterium allows for contrast variation studies. By selectively deuterating parts of a lipid molecule or the surrounding solvent, researchers can highlight specific components of a membrane or a membrane-protein complex, providing detailed structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium NMR provides detailed information on the order and dynamics of lipid acyl chains within a membrane. The simplification of ¹H NMR spectra upon deuteration also facilitates the study of membrane-bound proteins and peptides.

Drug Delivery

-

Enhanced Liposome Stability: Incorporating deuterated PUFAs into liposomal formulations can protect the lipid components from oxidative degradation, thereby increasing the shelf-life and stability of the drug delivery system.

-

Tracking and Imaging: Deuterated lipids can be used as non-invasive probes to track the fate of liposomes in vitro and in vivo using techniques like Raman microscopy.

Therapeutic Applications

The ability of deuterated PUFAs to inhibit lipid peroxidation has opened up new therapeutic strategies for a range of diseases associated with oxidative stress, including neurodegenerative diseases, metabolic disorders, and certain types of cancer.

Experimental and Logical Workflows

Workflow for Investigating the Effect of Deuteration on Lipid Bilayer Properties

Signaling Pathway: General Lipid Metabolism

Deuterated lipids can be used as tracers to study lipid metabolism. The diagram below illustrates key pathways in cellular lipid metabolism.

Conclusion

Deuteration of phosphocholine lipids offers a versatile and powerful approach for advancing our understanding of lipid biology and developing novel therapeutic strategies. The ability to fine-tune the physicochemical properties of lipid membranes, protect against oxidative damage, and serve as probes in advanced analytical techniques underscores the growing importance of deuterated lipids in research, biotechnology, and medicine. This guide provides a foundational resource for professionals seeking to leverage the unique advantages of deuterated phosphocholine lipids in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum [en.bio-protocol.org]

- 4. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Physical Characteristics of DHPC-d22

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dihexanoyl-sn-glycero-3-phosphocholine with deuterated acyl chains (DHPC-d22) is a synthetic phospholipid invaluable to the fields of structural biology and drug development. Its utility lies in its capacity to form micelles that can solubilize membrane proteins, thereby enabling their study in a near-native environment using techniques such as nuclear magnetic resonance (NMR) spectroscopy. The deuteration of the acyl chains is particularly advantageous for proton NMR studies as it significantly reduces the background signal from the detergent, allowing for clearer observation of the protein of interest. This technical guide provides a comprehensive overview of the core physical characteristics of DHPC-d22, detailed experimental protocols for their determination, and an example of its application in the study of a G protein-coupled receptor (GPCR) signaling pathway.

Core Physical Characteristics

The physical properties of DHPC-d22 are fundamental to its function as a membrane-mimetic. These characteristics dictate its self-assembly into micelles and its interaction with membrane proteins.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₁₈D₂₂NO₈P | [1][2] |

| Molecular Weight | 475.64 g/mol | [2] |

| Physical Form | Solid | [1] |

| Storage Temperature | -20°C | [1] |

Micellar Properties

The ability of DHPC-d22 to form micelles in aqueous solution is central to its application in membrane protein research. Key parameters describing this behavior are the critical micelle concentration (CMC) and the aggregation number. While specific data for the deuterated form is limited, the properties of its non-deuterated counterpart, DHPC, provide a very close approximation, as the effects of deuteration on these bulk properties are generally minimal.

| Property | Value (for DHPC) | Reference |

| Critical Micelle Concentration (CMC) | 14-15 mM | |

| Aggregation Number | ~27 |

Critical Micelle Concentration (CMC): The CMC is the concentration above which DHPC-d22 monomers in a solution begin to self-assemble into micelles. Below the CMC, DHPC-d22 exists predominantly as individual molecules. Understanding the CMC is crucial for designing experiments, as the solubilization of membrane proteins requires a detergent concentration significantly above the CMC.

Aggregation Number: This number represents the average number of DHPC-d22 molecules that aggregate to form a single micelle. The aggregation number, along with the molecular dimensions of the detergent, determines the size and shape of the micelle, which in turn influences its ability to accommodate a specific membrane protein.

Experimental Protocols

Accurate determination of the micellar properties of DHPC-d22 is essential for its effective use. The following are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

A common and reliable method for determining the CMC of a surfactant is by measuring the change in surface tension of a solution as a function of surfactant concentration.

Principle: Below the CMC, the addition of surfactant monomers leads to their accumulation at the air-water interface, causing a significant decrease in surface tension. Above the CMC, the interface becomes saturated, and additional surfactant molecules form micelles in the bulk solution, resulting in a much smaller change in surface tension with increasing concentration. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.

Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of DHPC-d22 in deionized water (e.g., 50 mM).

-

Serial Dilutions: Create a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC (e.g., from 0.1 mM to 30 mM).

-

Surface Tension Measurement: Use a tensiometer (e.g., a Du Noüy ring or Wilhelmy plate tensiometer) to measure the surface tension of each dilution at a constant temperature.

-

Data Analysis: Plot the measured surface tension against the logarithm of the DHPC-d22 concentration. The data will typically show two linear regions with different slopes. The intersection of the two extrapolated lines corresponds to the CMC.

Determination of Aggregation Number

The aggregation number can be determined using fluorescence quenching techniques.

Principle: This method involves the use of a fluorescent probe and a quencher that both partition into the micelles. The fluorescence of the probe is quenched when a quencher molecule is in the same micelle. By systematically varying the concentration of the quencher and measuring the corresponding decrease in fluorescence intensity, the aggregation number can be calculated based on Poisson statistics.

Protocol:

-

Reagent Preparation:

-

Prepare a solution of DHPC-d22 at a concentration well above its CMC (e.g., 50 mM).

-

Prepare stock solutions of a fluorescent probe (e.g., pyrene) and a quencher (e.g., cetylpyridinium chloride) in a suitable solvent.

-

-

Sample Preparation:

-

Add a small aliquot of the fluorescent probe stock solution to the DHPC-d22 solution to achieve a low probe-to-micelle ratio.

-

Create a series of samples with a fixed concentration of DHPC-d22 and the fluorescent probe, but with varying concentrations of the quencher.

-

-

Fluorescence Measurement:

-

Measure the steady-state fluorescence intensity of each sample using a fluorometer at the appropriate excitation and emission wavelengths for the chosen probe.

-

-

Data Analysis:

-

Plot the natural logarithm of the ratio of the fluorescence intensity in the absence of the quencher (I₀) to the intensity in the presence of the quencher (I) against the quencher concentration.

-

The slope of this plot is directly proportional to the aggregation number, which can be calculated using the equation: ln(I₀/I) = (N_agg * [Quencher]) / ([Total Surfactant] - CMC) where N_agg is the aggregation number.

-

Application in Structural Biology: The Case of Sensory Rhodopsin II

DHPC and its deuterated analog have been instrumental in the structural elucidation of numerous membrane proteins. A notable example is the determination of the solution NMR structure of sensory rhodopsin II (pSRII), a seven-transmembrane helical photoreceptor protein.

In this study, DHPC was used to create micelles that encapsulated the pSRII protein, rendering it soluble and stable for NMR analysis. The use of a detergent micelle environment is a critical step in studying the structure and function of such membrane-embedded proteins.

Experimental Workflow for Membrane Protein Structural Studies

The general workflow for preparing a membrane protein like pSRII for NMR studies using DHPC-d22 is outlined below. The use of deuterated DHPC would be particularly beneficial in reducing background signals in proton NMR experiments.

Caption: Workflow for membrane protein structural analysis using DHPC-d22.

Sensory Rhodopsin II Signaling Pathway

Sensory rhodopsin II is a light-driven proton pump that initiates a signal transduction cascade. Upon absorption of a photon, the retinal chromophore within pSRII isomerizes, triggering a series of conformational changes in the protein. This leads to the activation of its cognate transducer, HtrII. The activated HtrII then modulates the activity of a histidine kinase, CheA, which in turn controls the phosphorylation state of the response regulator, CheY. The level of phosphorylated CheY dictates the rotational direction of the bacterial flagellar motor, resulting in a phototactic response.

Caption: Simplified signaling pathway of sensory rhodopsin II.

Conclusion

DHPC-d22 is a powerful tool for the study of membrane proteins. Its well-defined physical and micellar characteristics, coupled with the advantages of deuteration, make it an ideal choice for solubilizing and stabilizing these challenging targets for structural and functional analysis. The detailed experimental protocols and the example of its application in understanding the sensory rhodopsin II signaling pathway provided in this guide highlight the critical role of DHPC-d22 in advancing our knowledge of fundamental biological processes and in facilitating structure-based drug design.

References

Commercial Suppliers and Technical Guide for DHPC-d22

This in-depth technical guide provides a comprehensive overview of 1,2-dihexanoyl-sn-glycero-3-phosphocholine with deuterated acyl chains (DHPC-d22), a critical tool for researchers, scientists, and drug development professionals. This guide details the commercial suppliers, technical specifications, and key applications of DHPC-d22, with a focus on its use in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Commercial Availability

DHPC-d22 is available from several specialized chemical suppliers. The primary sources identified are Avanti Polar Lipids (distributed through Merck/Sigma-Aldrich) and FB Reagents. Both companies provide high-purity DHPC-d22 suitable for demanding research applications.

Technical Specifications

The following tables summarize the key quantitative data for DHPC-d22 as provided by commercial suppliers.

Table 1: General Properties of DHPC-d22

| Property | Value | Source |

| Chemical Name | 1,2-dihexanoyl-d22-sn-glycero-3-phosphocholine | Avanti Polar Lipids, FB Reagents |

| Synonyms | 06:0 PC-d22, DH6PC-d22 | Avanti Polar Lipids, FB Reagents[1] |

| CAS Number | 328946-18-5 (labeled) | FB Reagents[1] |

| Molecular Formula | C₂₀H₁₈D₂₂NO₈P | Avanti Polar Lipids, FB Reagents[1] |

| Molecular Weight | 475.64 g/mol | Avanti Polar Lipids, FB Reagents[1] |

| Physical State | Powder | Avanti Polar Lipids, FB Reagents |

| Storage Temperature | -20°C | Avanti Polar Lipids, FB Reagents[1] |

Table 2: Purity and Isotopic Enrichment of DHPC-d22

| Specification | Value | Source |

| Purity | >99% (by TLC) | Avanti Polar Lipids, FB Reagents |

| Deuterium Enrichment | ≥98% | FB Reagents |

Key Applications and Experimental Protocols

DHPC-d22 is a versatile tool in biophysical and analytical research, primarily utilized for its properties as a detergent and a stable isotope-labeled internal standard.

Formation of Bicelles for NMR Spectroscopy of Membrane Proteins

DHPC, including its deuterated form, is widely used in combination with a long-chain phospholipid like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) to form "bicelles." These discoidal structures serve as a native-like membrane environment for structural and functional studies of membrane proteins by solution and solid-state NMR spectroscopy. The use of DHPC-d22 is particularly advantageous in proton NMR experiments as it reduces the background signal from the detergent, allowing for clearer observation of the protein of interest.

This protocol is adapted from methodologies described by Avanti Polar Lipids and in the cited literature.

Materials:

-

DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine)

-

DHPC-d22 (this compound)

-

Buffer of choice (e.g., 20 mM sodium phosphate, pH 6.8)

-

D₂O (for NMR lock)

-

Membrane protein of interest

Procedure:

-

Lipid Film Preparation:

-

Co-dissolve the desired molar ratio (q-ratio, DMPC:DHPC) of DMPC and DHPC-d22 in chloroform or a suitable organic solvent. A common q-ratio for solution NMR is 0.5 (1 mole DMPC to 2 moles DHPC).

-

Dry the lipid mixture to a thin film under a stream of nitrogen gas, followed by desiccation under vacuum for at least 2 hours to remove residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the chosen buffer to the desired total lipid concentration (e.g., 15% w/v).

-

The hydration process can be facilitated by several freeze-thaw cycles. This involves vortexing the sample, freezing it in liquid nitrogen, and then thawing it in a warm water bath. Repeat this process 5-10 times.

-

-

Protein Reconstitution:

-

The membrane protein of interest, typically in a denatured state (e.g., in 8 M urea), is added to the hydrated bicelle mixture.

-

The mixture is then dialyzed extensively against the desired buffer to remove the denaturant and allow the protein to fold into the bicelles.

-

-

Sample Preparation for NMR:

-

Concentrate the protein-bicelle sample to the desired final concentration (e.g., 500 µM protein).

-

Add D₂O to a final concentration of 10% (v/v) for the NMR lock signal.

-

The sample is then transferred to an NMR tube for analysis.

-

Internal Standard for Mass Spectrometry-Based Lipidomics

Due to its isotopic labeling, DHPC-d22 is an excellent internal standard for the quantification of phospholipids in complex biological samples by mass spectrometry (MS). The known concentration of the spiked DHPC-d22 allows for accurate determination of the concentration of endogenous, non-deuterated phosphatidylcholines and other lipid species.

This generalized protocol outlines the key steps for using DHPC-d22 as an internal standard in a lipidomics workflow.

Materials:

-

Biological sample (e.g., plasma, cell lysate)

-

DHPC-d22 stock solution of known concentration

-

Organic solvents for lipid extraction (e.g., chloroform, methanol)

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

To a known volume or weight of the biological sample, add a precise amount of the DHPC-d22 internal standard stock solution.

-

-

Lipid Extraction:

-

Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure. This typically involves the addition of a chloroform:methanol mixture to the sample, followed by phase separation to isolate the lipids in the organic layer.

-

-

Sample Reconstitution:

-

Dry the extracted lipid phase under nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Develop a chromatographic method to separate the different lipid classes.

-

Set up the mass spectrometer to detect the precursor and fragment ions of both the endogenous lipids of interest and the DHPC-d22 internal standard.

-

-

Data Analysis:

-

Quantify the endogenous lipids by comparing the peak area of their respective transitions to the peak area of the DHPC-d22 internal standard transition.

-

Visualizations

The following diagrams illustrate the key experimental workflows described above.

Caption: Workflow for the preparation of protein-containing bicelles using DHPC-d22 for NMR studies.

Caption: Workflow for using DHPC-d22 as an internal standard in a lipidomics experiment.

It is important to note that while DHPC-d22 is a powerful tool, its primary role in the cited research is as a biophysical and analytical aid rather than a direct modulator of cellular signaling pathways. The experimental workflows presented here illustrate its application in creating controlled environments for studying biological macromolecules and for accurate quantification in complex mixtures.

References

Methodological & Application

Application Notes and Protocols for Membrane Protein Solubilization using DHPC-d22

For Researchers, Scientists, and Drug Development Professionals

Introduction to DHPC-d22

1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC) is a short-chain zwitterionic phospholipid widely utilized in the study of membrane proteins. Its deuterated form, DHPC-d22, where the acyl chains are perdeuterated, is particularly valuable for nuclear magnetic resonance (NMR) spectroscopy studies, as it minimizes background signals from the detergent, allowing for clearer observation of the protein's signals. DHPC's amphipathic nature enables it to form micelles in aqueous solutions, which can effectively extract membrane proteins from their native lipid bilayer environment while aiming to preserve their structure and function.

DHPC is known for forming small, relatively uniform micelles, which are advantageous for high-resolution solution NMR studies of membrane proteins. Beyond forming simple micelles, DHPC is also a critical component in the formation of bicelles when mixed with long-chain phospholipids like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC). Bicelles are discoidal structures that provide a more native-like planar lipid bilayer environment compared to spherical micelles, making them an excellent membrane mimetic for functional and structural studies.

Physicochemical Properties of DHPC

A summary of the key quantitative data for DHPC is presented in the table below. This information is crucial for designing and optimizing membrane protein solubilization experiments.

| Property | Value | Notes |

| Chemical Formula | C₂₀H₁₈D₂₂NO₈P | For the perdeuterated (d22) form. |

| Molecular Weight | ~475.7 g/mol | For the perdeuterated (d22) form. |

| Critical Micelle Concentration (CMC) | ~15 mM | In aqueous solution. The CMC is the concentration above which DHPC monomers self-assemble into micelles.[1] This value can be influenced by temperature, pH, and ionic strength. |

| Aggregation Number (N) | Not consistently reported | The number of DHPC monomers per micelle can vary depending on conditions such as temperature, ionic strength, and the presence of other molecules. For similar short-chain phospholipids, aggregation numbers can range from 20 to 50. |

| Micelle Size | ~3-4 nm (diameter) | The small and relatively uniform size of DHPC micelles is advantageous for high-resolution NMR studies.[1] |

Applications in Research and Drug Development

The solubilization and structural determination of membrane proteins are pivotal in understanding their function and in the development of novel therapeutics. Membrane proteins, including G-protein coupled receptors (GPCRs), ion channels, and transporters, are the targets for a significant portion of modern drugs.

Structural Biology: DHPC-d22 is instrumental in preparing membrane protein samples for structural analysis by solution NMR and cryo-electron microscopy (cryo-EM). By providing a membrane-like environment that supports the protein's native fold, DHPC-d22 facilitates the determination of high-resolution 3D structures. This structural information is the foundation for understanding the molecular basis of protein function and disease.

Drug Discovery: The high-resolution structures of membrane protein targets enable structure-based drug design. Knowing the precise architecture of a drug-binding pocket allows for the rational design and optimization of small molecules or biologics with improved potency, selectivity, and pharmacokinetic properties. The process of moving from a target to a drug candidate is significantly streamlined with detailed structural information.

Experimental Protocols

Protocol 1: Solubilization of a Target Membrane Protein with DHPC-d22

This protocol provides a general workflow for the solubilization of a membrane protein from cellular membranes using DHPC-d22. Optimization of detergent concentration, protein-to-detergent ratio, temperature, and incubation time is often necessary for each specific protein.

Materials:

-

Cell paste or purified cell membranes containing the overexpressed target membrane protein.

-

DHPC-d22 powder.

-

Lysis/Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol). The buffer composition should be optimized for the target protein.

-

Protease inhibitors cocktail.

-

Homogenizer (e.g., Dounce homogenizer).

-

Ultracentrifuge.

-

Spectrophotometer for protein quantification.

Procedure:

-

Membrane Preparation:

-

If starting from cell paste, resuspend the cells in ice-cold lysis buffer containing protease inhibitors.

-

Lyse the cells using a suitable method (e.g., sonication, French press, or high-pressure homogenization).

-

Centrifuge the lysate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to remove cell debris.

-

Collect the supernatant and perform an ultracentrifugation step (e.g., 100,000 x g) for 1 hour at 4°C to pellet the cell membranes.

-

Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in fresh lysis buffer. The total protein concentration in the membrane suspension should be determined (e.g., using a BCA or Bradford assay).

-

-

Solubilization:

-

Prepare a stock solution of DHPC-d22 (e.g., 10% w/v) in the lysis buffer. Note that the concentration should be well above the CMC (~15 mM).

-

To the resuspended membranes, add the DHPC-d22 stock solution to achieve the desired final detergent concentration. A good starting point is a final concentration of 2-4 times the CMC. The optimal protein-to-detergent ratio (w/w) typically ranges from 1:2 to 1:10 and should be empirically determined.

-

Incubate the mixture with gentle agitation (e.g., on a rocker or rotator) for 1-4 hours at 4°C. The optimal incubation time can vary.

-

-

Clarification of the Solubilized Sample:

-

After incubation, centrifuge the sample at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any insoluble material, including non-solubilized membranes and aggregated proteins.

-